molecular formula C10H16N2O B8037002 (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol

(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B8037002
M. Wt: 180.25 g/mol
InChI Key: VKJWAASIDCGMOO-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol is an imidazole derivative characterized by a cyclopentyl group at the 1-position, a methyl group at the 4-position, and a hydroxymethyl (-CH2OH) substituent at the 2-position of the imidazole ring. The cyclopentyl substituent introduces steric bulk, which may influence binding affinity and metabolic stability compared to smaller alkyl or aromatic groups .

Properties

IUPAC Name

(1-cyclopentyl-4-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6,9,13H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJWAASIDCGMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)CO)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with 4-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The methyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products:

    Oxidation: Cyclopentyl-4-methyl-1H-imidazole-2-carboxylic acid.

    Reduction: Cyclopentyl-4-methyl-1H-imidazoline.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and molecular differences between (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol and analogous compounds:

Compound Name Substituents (Positions 1, 4, 2) Molecular Weight Key Features
This compound 1: Cyclopentyl; 4: Methyl; 2: CH2OH ~196.25 (calc.) Bulky cyclopentyl group; polar hydroxymethyl
(1-Ethyl-4-methyl-1H-imidazol-2-yl)-methanol 1: Ethyl; 4: Methyl; 2: CH2OH 140.18 Smaller alkyl group; lower steric hindrance
(2-Benzyl-1H-imidazol-4-yl)methanol 1: H; 4: CH2OH; 2: Benzyl 188.23 Aromatic benzyl group; higher lipophilicity
{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol 1: Methyl; 4: PhSO2CH2; 2: CH2OH ~325.35 (calc.) Electron-withdrawing sulfonyl group; nitro substituent
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1: Methyl; 4: Dimethyl; 2: ClCH2Ph ~293.74 (calc.) Chloromethyl group; nitro functionality enhances reactivity

Biological Activity

(1-Cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including its interactions with various biological systems, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N2OC_{10}H_{15}N_2O. The structure consists of a cyclopentane ring connected to a 1H-imidazole ring through a methylene bridge, with a hydroxyl group that enhances its solubility and reactivity. This configuration allows for diverse interactions with biological molecules.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, particularly those involved in drug metabolism, such as cytochrome P450. These interactions may influence the enzymatic activity, potentially acting as either an inhibitor or a cofactor . The ability to modulate enzyme activity is crucial for its therapeutic applications, especially in pharmacology.

Cellular Processes Modulation

The compound has been shown to affect cellular processes, including:

  • Signal Transduction Pathways : It may influence pathways related to cell growth and apoptosis.
  • Gene Expression : By interacting with transcription factors or other regulatory proteins, it can alter gene expression profiles.
  • Kinase and Phosphatase Activity : Its modulation of these enzymes suggests potential roles in cancer therapy by targeting specific signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, compounds structurally similar to it have demonstrated selective cytotoxicity against different cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The structure-dependent activity indicates that modifications to the imidazole or cyclopentane moieties could enhance efficacy .

Antimicrobial Properties

Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group may contribute to these effects by enhancing interaction with bacterial membranes .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with imidazole derivatives:

Study Focus Findings
Anticancer ActivityShowed that modifications in imidazole structures significantly influenced anticancer activity against Caco-2 cells.
Enzyme InhibitionInvestigated the inhibitory effects on soluble epoxide hydrolase (sEH), demonstrating potential anti-inflammatory properties.
Antimicrobial ActivityReported moderate activity against various bacterial strains, indicating broad-spectrum antimicrobial potential.

Q & A

Q. What are the optimal synthetic routes for (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of imidazole derivatives typically involves condensation reactions, cyclization, or functional group transformations. For example, Schiff base formation using 2-aminophenol and imidazole-4-carboxaldehyde in methanol under reflux with glacial acetic acid catalysis achieved a 61% yield of a related imidazole ligand . Optimization strategies include:
  • Catalyst Selection : Switching from palladium on carbon (Pd/C) to Raney nickel can suppress dehalogenation side reactions, improving yield (e.g., 92% for intermediate formation in similar syntheses) .
  • Solvent and Temperature : Ethanol at 45°C enhances cyclization efficiency compared to water or lower temperatures .
  • Base Strength : Sodium hydroxide (2 equiv.) outperforms weaker bases like Na₂CO₃ in promoting ring closure .

Q. How can NMR and X-ray crystallography be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Analyze proton environments, such as aromatic imidazole protons (δ 6.35–8.32 ppm) and hydroxyl/methylene groups. Multiplicity patterns (e.g., singlet for non-equivalent protons) help assign substituents .
  • X-ray Crystallography : Resolve bond lengths and angles to verify cyclopentyl and methyl group positions. For example, monoclinic crystal systems (space group P2₁/n) with β angles ~95° are common in imidazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying catalysts or solvents during synthesis?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic analysis includes:
  • Byproduct Identification : Use LC-MS to detect hydrodechlorination byproducts (common with Pd/C) and adjust catalysts to avoid undesired pathways .
  • Kinetic Studies : Monitor reaction progress over time (e.g., 6–10 hours) to identify optimal stopping points before side reactions dominate .
  • Solvent Polarity : Polar solvents like ethanol stabilize intermediates better than water, reducing decomposition .

Q. What structure-activity relationships (SARs) govern the antifungal activity of imidazole derivatives like this compound?

  • Methodological Answer : SAR studies for similar compounds (e.g., α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) suggest:
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on aryl rings enhance antifungal potency by improving membrane penetration .
  • Hydroxyl Group Positioning : Ethanol moieties at C2 of imidazole improve solubility and target binding .
  • In Vitro Assays : Test against fungal strains (e.g., Candida spp.) using MIC (minimum inhibitory concentration) protocols to quantify efficacy .

Q. What are the environmental degradation pathways and persistence of this compound in agricultural or pharmaceutical applications?

  • Methodological Answer :
  • Photodegradation Studies : Expose the compound to UV light and analyze breakdown products via HPLC-MS. Chlorinated imidazoles often form less toxic aromatic amines .
  • Soil/Water Persistence : Use OECD 307 guidelines to assess half-life in simulated environments. Hydrolysis rates depend on pH and temperature .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae to determine LC₅₀ values .

Tables for Key Data

Q. Table 1: Optimization of Imidazole Synthesis

ParameterEffect on Yield/SelectivityReference
Catalyst: Raney Ni92% yield (vs. 50% with Pd/C)
Solvent: Ethanol88% isolated yield (vs. 65% in water)
Base: NaOH (2 equiv)Complete conversion in 4 hours

Q. Table 2: Antifungal Activity of Analogous Compounds

CompoundMIC (μg/mL) Against Candida albicansReference
α-(2,4-Dichlorophenyl)-imidazole ethanol0.5–2.0
Econazole (Commercial)0.25–1.0

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